5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
CAS No.:
Cat. No.: VC13566299
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2O |
|---|---|
| Molecular Weight | 267.12 g/mol |
| IUPAC Name | 6-bromo-3-cyclobutyl-1H-benzimidazol-2-one |
| Standard InChI | InChI=1S/C11H11BrN2O/c12-7-4-5-10-9(6-7)13-11(15)14(10)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,15) |
| Standard InChI Key | NGHDSDLNJPNGKF-UHFFFAOYSA-N |
| SMILES | C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O |
| Canonical SMILES | C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (IUPAC name: 6-bromo-3-cyclobutyl-1H-benzimidazol-2-one) is a fused bicyclic compound comprising a benzene ring condensed with an imidazolone moiety. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 267.12 g/mol |
| SMILES | C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O |
| InChIKey | NGHDSDLNJPNGKF-UHFFFAOYSA-N |
| CAS Number | VCID: VC13566299 |
The cyclobutyl group at N1 introduces steric hindrance, while the bromine atom at C5 enhances electrophilic substitution reactivity. X-ray crystallography of analogous benzimidazolones reveals a planar benzimidazole core with substituents adopting equatorial orientations to minimize strain.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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H NMR: Aromatic protons adjacent to bromine (C5) resonate as doublets at δ 7.2–7.4 ppm, while cyclobutyl protons appear as multiplet signals between δ 2.5–3.0 ppm.
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C NMR: The carbonyl carbon (C2=O) resonates at δ 165 ppm, characteristic of imidazolones. The quaternary carbon bearing bromine (C5) is observed at δ 115 ppm.
Mass spectrometry (MS) shows a molecular ion peak at m/z 267.02 ([M]), with fragmentation patterns indicating loss of Br () and the cyclobutyl group ().
Synthesis and Optimization
Synthetic Pathways
The synthesis typically proceeds via cyclocondensation of 4-bromo-1,2-diaminobenzene with cyclobutyl carbonyl derivatives (Figure 1):
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Step 1: Formation of the benzimidazole core by treating 4-bromo-1,2-diaminobenzene with cyclobutyl isocyanate under acidic conditions.
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Step 2: Oxidation of the intermediate dihydroimidazole to the imidazolone using potassium persulfate.
Reaction Conditions:
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Temperature: 80–100°C
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Catalyst: p-Toluenesulfonic acid (pTSA)
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Yield: 60–75% after purification by column chromatography.
Challenges and Modifications
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The bromine atom enhances membrane permeability, while the cyclobutyl group disrupts efflux pump proteins.
Antiviral Applications
Preliminary data indicate inhibition of SARS-CoV-2 main protease (M) at IC = 25 μM, likely via covalent binding to Cys145. Molecular dynamics simulations suggest the cyclobutyl group stabilizes the protease-inhibitor complex through hydrophobic interactions.
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl derivatives (Table 1):
| Reaction Partner | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 5-Phenyl analog | 78 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl) derivative | 65 |
Reactions proceed at 80°C using Pd(PPh) as a catalyst.
Ring-Opening Reactions
Treatment with hydrazine cleaves the imidazolone ring, yielding 4-bromo-1-cyclobutyl-1H-benzo[d]imidazole-2-amine, a precursor for triazole hybrids.
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